molecular formula C24H15ClN2OS B12764511 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- CAS No. 135521-80-1

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)-

Cat. No.: B12764511
CAS No.: 135521-80-1
M. Wt: 414.9 g/mol
InChI Key: IDLJIMOGEUDRJX-UHFFFAOYSA-N
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Description

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- can be achieved through a multi-step process. One efficient method involves a one-pot multicomponent reaction. This reaction typically includes the use of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through the formation of C–C bonds (Michael addition) and intramolecular cyclization.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of more complex ring structures.

Scientific Research Applications

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies: It is used in various biological studies to understand its effects on different biological systems.

    Industrial Applications: The compound is explored for its potential use in industrial processes and products.

Mechanism of Action

The mechanism of action of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

135521-80-1

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

9-chloro-2-methoxy-4-naphthalen-1-yl-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H15ClN2OS/c1-28-24-19(12-26)22(17-8-4-6-14-5-2-3-7-16(14)17)20-13-29-21-10-9-15(25)11-18(21)23(20)27-24/h2-11H,13H2,1H3

InChI Key

IDLJIMOGEUDRJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CSC3=C(C2=N1)C=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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